Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 302912-61-4
VCID: VC16104432
InChI: InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3
SMILES:
Molecular Formula: C23H17ClN2O3
Molecular Weight: 404.8 g/mol

Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

CAS No.: 302912-61-4

Cat. No.: VC16104432

Molecular Formula: C23H17ClN2O3

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - 302912-61-4

Specification

CAS No. 302912-61-4
Molecular Formula C23H17ClN2O3
Molecular Weight 404.8 g/mol
IUPAC Name ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3
Standard InChI Key HORTVLAKZTXPBL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrrolo[1,2-c]pyrimidine core, a bicyclic system combining pyrrole and pyrimidine rings. Key substituents include:

  • A benzoyl group at position 7, introducing aromatic and electron-withdrawing characteristics.

  • A 3-chlorophenyl moiety at position 3, contributing hydrophobic and halogen-bonding interactions.

  • An ethyl ester at position 5, enhancing solubility and serving as a potential prodrug modification.

The spatial arrangement of these groups creates a rigid, planar structure conducive to target binding, as evidenced by computational modeling of analogous pyrrolopyrimidines .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H17ClN2O3\text{C}_{23}\text{H}_{17}\text{ClN}_2\text{O}_3
Molecular Weight404.8 g/mol
CAS Registry Number302912-61-4
IUPAC NameEthyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Solubility (Predicted)Low aqueous solubility; soluble in DMF, DMSO

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions, as outlined below:

  • Core Formation: Cyclocondensation of appropriately substituted precursors under reflux conditions. For example, a 7-azaindole derivative may undergo nitration and Suzuki-Miyaura coupling to install the 3-chlorophenyl group .

  • Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic aromatic substitution, often using benzoyl chloride in the presence of Lewis acids like AlCl₃.

  • Esterification: Ethyl ester formation at position 5 through acid-catalyzed ester exchange or carboxyl group activation with carbodiimide reagents.

Critical reaction parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) for coupling steps; ethanol or toluene for esterification .

  • Temperature Control: Reflux conditions (80–120°C) for cyclization; room temperature for sensitive coupling reactions .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings; radical initiators (e.g., benzoyl peroxide) for halogenation .

Yield Optimization

Recent advances in continuous-flow chemistry and microwave-assisted synthesis have improved yields from ~45% to 68% for analogous pyrrolopyrimidines . Key strategies include:

  • Protecting Group Management: Temporary protection of reactive sites (e.g., tosylation of pyrrole nitrogen) to prevent side reactions .

  • Purification Techniques: Gradient chromatography on silica gel or reverse-phase HPLC to isolate the target compound from regioisomers.

CompoundTargetIC₅₀/EC₅₀Selectivity Index
3-Benzoyl-5-aryl-pyrrolo[2,3-b]pyridineAAK115 nM>20
3-(3-Chlorophenyl)-7-azaindoleDengue NS52.1 μM8.5
Ethyl 7-benzoyl-3-(3-Cl-Ph)-pyrrolo[1,2-c]pyrimidine-5-carboxylateUnder investigation--

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • A lead structure for antiviral drug discovery, particularly against RNA viruses.

  • A chemical probe to study clathrin-mediated endocytosis and viral entry mechanisms .

Process Chemistry Innovations

Recent patent literature highlights solvent optimization strategies applicable to its synthesis:

  • Replacement of chlorinated solvents (e.g., CCl₄) with n-heptane reduces ozone depletion potential while maintaining yield (82% vs. 76% in CCl₄) .

  • Radical-initiated bromination protocols using N-bromosuccinimide (NBS) and benzoyl peroxide improve regioselectivity .

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